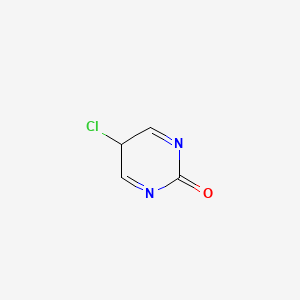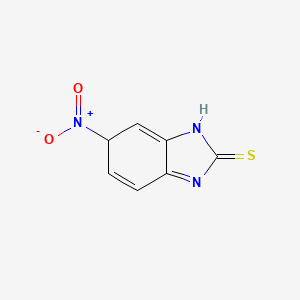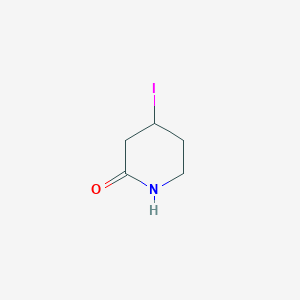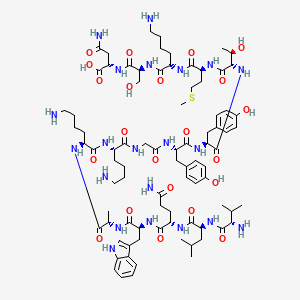
4(1H)-Quinazolinone, 2,3-dihydro-3-(2-hydroxyethyl)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is a quinazolinone derivative with a hydroxyethyl and mercapto group attached to the quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one typically involves the reaction of anthranilamide (2-aminobenzamide) with an aldehyde or ketone in the presence of a catalyst. One efficient method uses graphene oxide nanosheets as a catalyst in an aqueous medium at room temperature . This method is advantageous due to its simplicity and the use of environmentally friendly conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the principles of green chemistry and catalysis are likely to be applied to scale up the synthesis. The use of catalysts like graphene oxide and the optimization of reaction conditions to minimize waste and energy consumption would be key considerations.
Chemical Reactions Analysis
Types of Reactions
3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The quinazolinone core can be reduced under specific conditions.
Substitution: The hydroxyethyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or iodine can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfoxides.
Reduction: Reduced quinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-(2-hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxyethyl and mercapto groups can form hydrogen bonds and coordinate with metal ions, respectively, influencing the compound’s biological activity. The quinazolinone core can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share the quinazolinone core but lack the hydroxyethyl and mercapto groups.
Quinazolin-4(3H)-ones: Similar core structure but different substituents.
Uniqueness
3-(2-Hydroxyethyl)-2-mercaptoquinazolin-4(3H)-one is unique due to the presence of both hydroxyethyl and mercapto groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C10H10N2O2S |
|---|---|
Molecular Weight |
222.27 g/mol |
IUPAC Name |
3-(2-hydroxyethyl)-2-sulfanylidene-4aH-quinazolin-4-one |
InChI |
InChI=1S/C10H10N2O2S/c13-6-5-12-9(14)7-3-1-2-4-8(7)11-10(12)15/h1-4,7,13H,5-6H2 |
InChI Key |
ORWLOUQETGDYMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=S)N(C2=O)CCO)C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


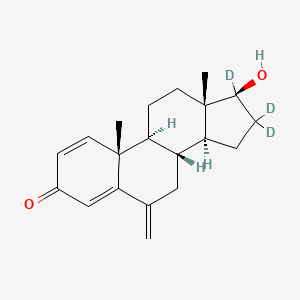


![(2S)-N-[(2S)-1-[[2-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]butanediamide](/img/structure/B12359922.png)
![5-[4-(Trifluoromethyl)phenyl]pyrazolidine-3-carboxylic acid](/img/structure/B12359923.png)
![2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B12359925.png)


![(2R)-2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid](/img/structure/B12359952.png)
